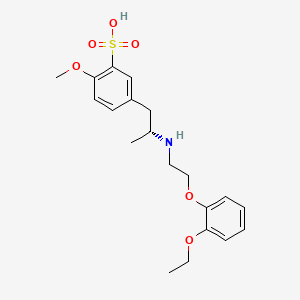

(R)-Phenoxybenzamine Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenoxybenzamine hydrochloride, also known as (R)-Phenoxybenzamine hydrochloride, is a synthetic chemical compound used in a variety of scientific research applications. It is an alkylating agent and is used in a variety of biochemical and physiological experiments. It is a highly selective inhibitor of monoamine oxidase (MAO) enzymes, and has been used in a variety of studies to investigate the role of MAO in various biological processes. It has also been used to study the effects of MAO inhibition on the metabolism of neurotransmitters and other compounds.

Scientific Research Applications

Enantioselective Synthesis of (R)-Phenoxybenzamine Hydrochloride

Enantioselective Synthesis Methodology : A practical and efficient enantioselective synthesis method for (R)-phenoxybenzamine hydrochloride has been developed using Jacobsen’s hydrolytic kinetic resolution as a key step (Nikalje, Sasikumar, & Muthukrishnan, 2010).

Facile Synthesis Approach : An alternative synthesis approach for (R)-phenoxybenzamine hydrochloride has been described, utilizing controlled reductive ring opening of chiral aziridine, leading to efficient synthesis of the compound (Viswanadh, Velayudham, Jambu, Sasikumar, & Muthukrishnan, 2015).

Anti-Tumor Activity in Glioma Cells

- Glioma Cell Research : (R)-Phenoxybenzamine hydrochloride has demonstrated significant inhibitory effects on the proliferation, migration, invasion, and tumorigenesis of glioma cells. It acts by promoting tumor suppression through inhibition of the TrkB-Akt pathway (Lin et al., 2016).

Neuroprotective Properties in Traumatic Brain Injury

- Neuroprotection in Traumatic Brain Injury : Phenoxybenzamine has shown potential as a neuroprotective agent in a rat model of severe traumatic brain injury, reducing neuroinflammation and improving neurological outcomes (Rau et al., 2014).

properties

IUPAC Name |

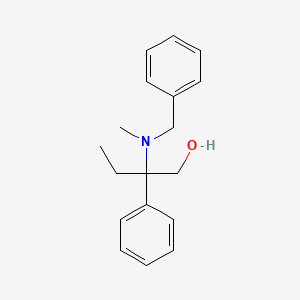

(2R)-N-benzyl-N-(2-chloroethyl)-1-phenoxypropan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClNO.ClH/c1-16(15-21-18-10-6-3-7-11-18)20(13-12-19)14-17-8-4-2-5-9-17;/h2-11,16H,12-15H2,1H3;1H/t16-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCPVIWPDJVHAN-PKLMIRHRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1)N(CCCl)CC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](COC1=CC=CC=C1)N(CCCl)CC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679604 |

Source

|

| Record name | (2R)-N-Benzyl-N-(2-chloroethyl)-1-phenoxypropan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Phenoxybenzamine Hydrochloride | |

CAS RN |

16053-59-1 |

Source

|

| Record name | (2R)-N-Benzyl-N-(2-chloroethyl)-1-phenoxypropan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Oxabicyclo[3.2.0]heptane-6-carboxaldehyde, 3-oxo- (9CI)](/img/no-structure.png)